molecular formula C10H9N3O2S B13961761 as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- CAS No. 4956-07-4

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-

Cat. No.: B13961761
CAS No.: 4956-07-4
M. Wt: 235.26 g/mol
InChI Key: OIJCGUQZJJNSLM-UHFFFAOYSA-N
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Description

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The specific structure of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- features a triazine ring with a benzylthio substituent, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature. This reaction yields the desired triazine derivative .

Industrial Production Methods

Industrial production of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product. Additionally, industrial production would involve purification steps, such as recrystallization or chromatography, to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triamino-1,3,5-triazine:

    Benzoguanamine: Another triazine derivative used in resin production.

    2,4,6-Triallyloxy-1,3,5-triazine: Used in the synthesis of cross-linked polymers.

Uniqueness

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is unique due to its benzylthio substituent, which imparts distinct chemical properties and potential biological activities. This differentiates it from other triazine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

6-benzylsulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8-9(12-13-10(15)11-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCGUQZJJNSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197836
Record name as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-07-4
Record name 5-(Benzylthio)-6-azauracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC107691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(BENZYLTHIO)-6-AZAURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLH6K66HX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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